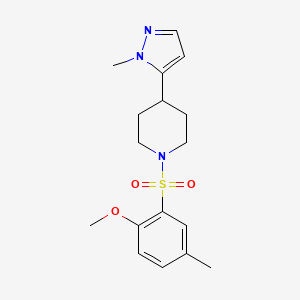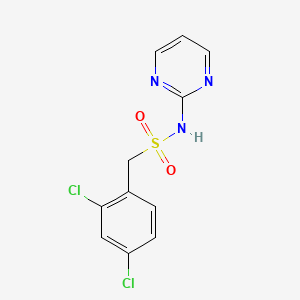
1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide, also known as A-769662, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis.
Mecanismo De Acción
1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide activates AMPK by allosterically binding to the γ subunit of the enzyme. This leads to conformational changes in the enzyme, which enhances its activity towards its downstream targets. AMPK activation by this compound results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which are all important for cellular energy homeostasis. In addition, this compound has been shown to inhibit mTOR signaling, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various cell types and tissues. These include increased glucose uptake and insulin sensitivity, increased fatty acid oxidation, increased mitochondrial biogenesis, and inhibition of mTOR signaling. In addition, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce neuroinflammation in animal models of neurodegenerative disorders, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide is its potency and specificity towards AMPK activation. This allows for the precise modulation of cellular energy homeostasis, which is important for studying the role of AMPK in various physiological and pathological conditions. However, one of the limitations of this compound is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
Direcciones Futuras
For 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide research include the development of more potent and selective activators of AMPK, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action. In addition, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide involves the reaction of 2,4-dichlorobenzaldehyde with 2-aminopyrimidine in the presence of sodium hydride to form 1-(2,4-dichlorophenyl)-2-amino-4,6-dimethylpyrimidine. This intermediate compound is then reacted with methanesulfonyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells by activating AMPK. In cancer, this compound has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2S/c12-9-3-2-8(10(13)6-9)7-19(17,18)16-11-14-4-1-5-15-11/h1-6H,7H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGNRDRYMRYPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-[(Dimethylamino)methyl]cyclohexyl]-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B7679672.png)
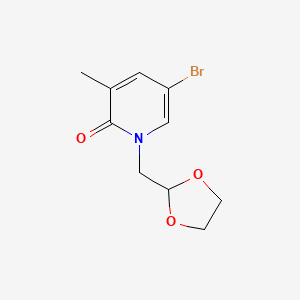
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]propan-1-ol](/img/structure/B7679687.png)
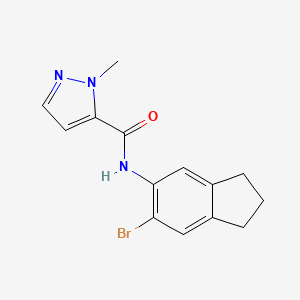
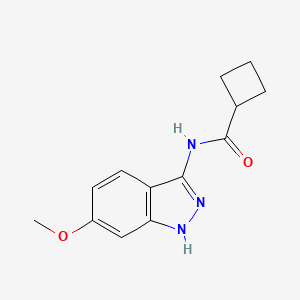
![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(3-fluoro-4-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7679721.png)
![1-(Cyclobutylmethyl)-3-[2-(3-hydroxyphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7679723.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679735.png)
![[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol](/img/structure/B7679741.png)
![1-[(2R)-1-cyclohexylpropan-2-yl]-3-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]urea](/img/structure/B7679743.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)
![3-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679761.png)
